Cost and Lead-Time Advantage: 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol vs. Specialized Analogs
When compared to more complex amino-pyrimidine cyclohexanols used as kinase inhibitors (e.g., Mer tyrosine kinase inhibitors like UNC2881 or JNK modulators) that require multi-step chiral syntheses, 2-((pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol offers a significantly lower acquisition cost and shorter lead time, making it a cost-effective scaffold for early-stage SAR exploration or proof-of-concept studies .
| Evidence Dimension | Cost per gram (USD) |
|---|---|
| Target Compound Data | Approximately $531/g (based on $2,656 for 5g, 98% purity) |
| Comparator Or Baseline | UNC2881 (Mer inhibitor): >$5,000/g; trans-4-[(4-Chloro-5-methyl-2-pyrimidinyl)amino]cyclohexanol: ~$1,200/g |
| Quantified Difference | Approximately 5-10x lower cost than specialized kinase inhibitors; 2-3x lower than chlorinated analog |
| Conditions | Pricing data from specialty chemical suppliers, as of 2024-2025 |
Why This Matters
Enables budget-conscious procurement for exploratory medicinal chemistry programs without committing to high-cost, target-optimized analogs.
